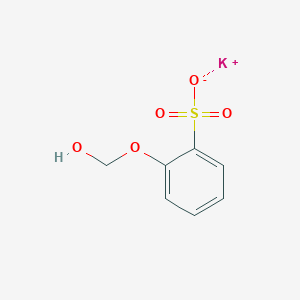

Disilane, methylpentaphenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

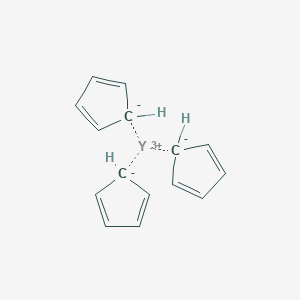

“Disilane, methylpentaphenyl-” is a type of disilane, which are organosilicon compounds that contain saturated Si–Si bonds . The structural characteristics of Si–Si single bonds resemble those of C–C single bonds, but their electronic structure is more similar to that of C=C double bonds, as Si–Si bonds have a higher HOMO energy level . These organosilicon compounds feature unique intramolecular electron delocalization, low ionization potentials, polarizable electronic structure, and σ–π interaction .

Synthesis Analysis

Disilane is usually prepared by the hydrolysis of magnesium silicide . This reaction produces silane, disilane, and even trisilane . The method has been abandoned for the production of silane, but it remains viable for generating disilane . It also arises by thermal decomposition disilane via both photochemical and thermal decomposition of silane .Chemical Reactions Analysis

Disilane and silane thermally decompose around 640 °C, depositing amorphous silicon . This chemical vapor deposition process is relevant to the manufacture of photovoltaic devices . The use of 1,2-dichlorodisilane in the silylation of β,β-dilithiated Ni(II)-porphyrin resulted in the formation of Ni(II)-porphyrin dimer .Physical And Chemical Properties Analysis

Disilanes are highly stable thermally and nonpolarized . They are conformationally similar to C–C single bonds but have longer bond lengths of 2.64 Å, a lower dissociation energy of 220–300 kJ mol−1, and a lower torsional barrier of 1.0 kcal mol−1 .Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl-diphenyl-triphenylsilylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28Si2/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIPUGLQRTUKPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347408 |

Source

|

| Record name | Disilane, methylpentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disilane, methylpentaphenyl- | |

CAS RN |

1450-22-2 |

Source

|

| Record name | Disilane, methylpentaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)